1-(1,5-Dimethyl-1H-pyrazol-3-yl)ethanamine
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Overview
Description
1-(1,5-Dimethyl-1H-pyrazol-3-yl)ethanamine is an organic compound with the molecular formula C7H13N3 It belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,5-Dimethyl-1H-pyrazol-3-yl)ethanamine typically involves the alkylation of 3,5-dimethylpyrazole with an appropriate alkylating agent. One common method involves the reaction of 3,5-dimethylpyrazole with bromoethane in the presence of a base such as potassium tert-butoxide in tetrahydrofuran (THF) solvent . The reaction is carried out under reflux conditions for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
1-(1,5-Dimethyl-1H-pyrazol-3-yl)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms of the pyrazole ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like THF or ethanol.
Substitution: Alkyl halides, acyl chlorides; reactions are conducted in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions include oxidized pyrazole derivatives, reduced amine derivatives, and various substituted pyrazole compounds.
Scientific Research Applications
1-(1,5-Dimethyl-1H-pyrazol-3-yl)ethanamine has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(1,5-Dimethyl-1H-pyrazol-3-yl)ethanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis .
Comparison with Similar Compounds
Similar Compounds
1-Cyanoacetyl-3,5-dimethylpyrazole: Known for its use as a cyanoacetylating agent in organic synthesis.
3,5-Dimethylpyrazole: A precursor for the synthesis of various pyrazole derivatives.
2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethylamine: Another pyrazole derivative with similar structural features.
Uniqueness
1-(1,5-Dimethyl-1H-pyrazol-3-yl)ethanamine is unique due to its specific substitution pattern and the presence of an ethanamine group, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
1-(1,5-dimethylpyrazol-3-yl)ethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3/c1-5-4-7(6(2)8)9-10(5)3/h4,6H,8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBBJFLHFRRFCTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)C(C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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